Neodymium acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

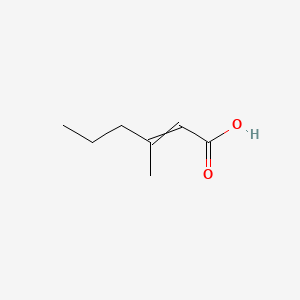

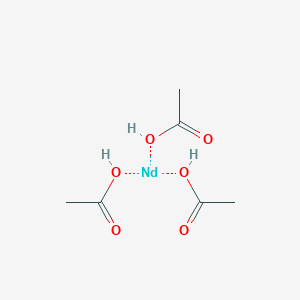

Neodymium acetate is an inorganic salt composed of a neodymium atom trication and three acetate groups as anions where neodymium exhibits the +3 oxidation state . It has a chemical formula of Nd(CH3COO)3 . It commonly occurs as a light purple powder and from water solutions, it crystallizes as tetrahydrate and monohydrate .

Synthesis Analysis

Neodymium (III) acetate can be formed using neutralization where acetic acid reacts with neodymium oxide, neodymium hydroxide, or neodymium carbonate . It can also be formed in a reaction with a neodymium magnet and acetic acid . The reaction of neodymium(III) chloride and sodium acetate can also produce neodymium(III) acetate .Molecular Structure Analysis

This compound has a molecular formula of C6H9NdO6 . Most of the Nd3+ cations are coordinated by nine (or eight) oxygen atoms of the acetate ligands, which connect these polyhedra into slightly puckered sheets that are stacked in the [010] direction .Chemical Reactions Analysis

Neodymium (III) acetate can be formed using neutralization where acetic acid reacts with neodymium oxide, neodymium hydroxide, or neodymium carbonate . It can also be formed in a reaction with a neodymium magnet and acetic acid . The reaction of neodymium(III) chloride and sodium acetate can also produce neodymium(III) acetate .Physical And Chemical Properties Analysis

This compound as a hydrate is a purple solid that is soluble in water . The solubility of the compound increases when sodium acetate is added, forming a blue complex . It forms crystalline hydrates in the composition of Nd(CH3COO)3·nH2O, where n = 1 and 4 are red-violet crystals that lose water at 110 °C .Applications De Recherche Scientifique

Electron Microscopy : Neodymium acetate can substitute uranyl acetate as a contrasting agent in electron microscopy, offering a non-toxic and non-radioactive alternative. This replacement is applicable in several routine applications of electron microscopy (Kuipers & Giepmans, 2020).

Recycling Potential : Neodymium, a critical rare earth metal, has significant potential in recycling, especially from computer hard disk drives (HDDs). While HDDs don’t represent the largest application of neodymium, they present the most feasible pathway for its large-scale recycling (Sprecher, Kleijn, & Kramer, 2014).

Environmental Impact of Production : Comparing the virgin production route of neodymium magnets with recycling processes reveals that recycling, especially manual dismantling, is environmentally preferable to primary production. Recycling processes show significant environmental improvements over primary production (Sprecher et al., 2014).

Lanthanide Carboxylates : The preparation, lattice parameters, and thermal decomposition of hydrated neodymium acetates have been studied, providing insights into their crystal structure and behavior under different conditions (Vaďura & Kvapil, 1973).

Catalytic Properties : Neodymium is used to modify the catalytic properties of Ni-B/CNTs amorphous alloy catalysts. This modification has implications for industrial polymerization processes, particularly in acetylene selective hydrogenation (Hu et al., 2007).

Silica Xerogel Development : Neodymia-silica laser glasses with homogeneously dispersed neodymia have been developed using this compound. This development highlights the potential of neodymium in advanced glass materials (Sahu et al., 1996).

Dielectric Resonator Antenna Application : Neodymium-doped barium titanate thin films have been studied for use as dielectric resonator antennas. This research highlights the potential of neodymium in enhancing the performance of antennas in certain frequencies (Rejab et al., 2011).

Magnetic Nanoparticle Functionalization : Neodymium has been studied for its removal using functionalized magnetic nanoparticles, demonstrating its potential in environmental applications and resource recovery (Miraoui, Didi, & Villemin, 2016).

Mécanisme D'action

Orientations Futures

The future outlook of the neodymium acetate market appears promising . The increasing demand for neodymium-based products in various industries such as automotive, electronics, and energy is expected to drive the market growth . With the rise in electric vehicle production and the growing use of rare earth magnets in wind turbines, the demand for this compound is projected to surge in the coming years .

Propriétés

IUPAC Name |

acetic acid;neodymium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H4O2.Nd/c3*1-2(3)4;/h3*1H3,(H,3,4); |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVNSCEZLBLIJAM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.CC(=O)O.CC(=O)O.[Nd] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12NdO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.40 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hydrate: Light purple crystals; [Strem Chemicals MSDS] |

Source

|

| Record name | Neodymium(III) acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21225 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.